HS-173

Catalog No.
S548061
CAS No.
1276110-06-5
M.F
C21H18N4O4S
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HS-173

CAS Number

1276110-06-5

Product Name

HS-173

IUPAC Name

ethyl 6-[5-(benzenesulfonamido)pyridin-3-yl]imidazo[1,2-a]pyridine-3-carboxylate

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C21H18N4O4S/c1-2-29-21(26)19-13-23-20-9-8-15(14-25(19)20)16-10-17(12-22-11-16)24-30(27,28)18-6-4-3-5-7-18/h3-14,24H,2H2,1H3

InChI Key

SEKOTFCHZNXZMM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4

Solubility

soluble in DMSO, not soluble in water.

Synonyms

HS173; HS 173; HS-173.

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4

Description

The exact mass of the compound Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate is 422.10488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..
  • Availability: EPC can be purchased from a few chemical suppliers, suggesting potential research applications, but no published data is available [, , ].
  • Chemical Structure: The presence of specific functional groups in EPC's structure, such as imidazo and pyridine rings, suggests potential for interacting with biological targets. However, further research is needed to determine its specific activity.

Given the lack of scientific literature on EPC, it is difficult to provide detailed information on its research applications.

  • Kinase Inhibition: The imidazo pyridine core structure is present in many known kinase inhibitors, and EPC could be explored for its ability to target specific kinases involved in diseases [].
  • Medicinal Chemistry: EPC's structure can be a starting point for medicinal chemistry efforts to develop new drugs with improved properties.

HS-173 is a novel compound classified as a phosphatidylinositol 3-kinase (PI3K) inhibitor, specifically targeting the PI3Kα isoform. It is an imidazopyridine derivative that has shown potential in various preclinical studies for its anti-cancer properties. The compound operates primarily by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. This inhibition leads to significant effects on cancer cell cycle progression and apoptosis, making HS-173 a candidate for cancer therapy, particularly in aggressive forms like pancreatic cancer .

HS-173's mechanism of action involves several biochemical pathways. It inhibits the PI3K/Akt pathway, leading to:

  • Cell Cycle Arrest: HS-173 induces G2/M phase arrest in cancer cells by altering the expression of cyclin B1 and phosphorylated cdc2, which are critical regulators of cell cycle transitions .
  • Apoptosis Induction: The compound promotes apoptosis by increasing the levels of cleaved caspase-3 and decreasing anti-apoptotic proteins such as Bcl-2. This shift in protein expression facilitates mitochondrial changes that trigger cell death .
  • Inhibition of DNA Damage Repair: HS-173 has been shown to inhibit key kinases involved in DNA damage repair mechanisms, such as ATM (Ataxia Telangiectasia Mutated) and DNA-PKcs (DNA-dependent protein kinase catalytic subunit), thereby enhancing the sensitivity of cancer cells to radiation therapy .

HS-173 exhibits significant biological activity against various cancer types, particularly pancreatic cancer. Key findings include:

  • Antiproliferative Effects: HS-173 demonstrates potent antiproliferative effects across multiple cancer cell lines, including T47D, SK-BR3, and MCF7, with IC50 values indicating effective growth inhibition .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT): The compound effectively suppresses EMT, a process associated with increased invasiveness and metastasis in cancers. HS-173 reduces TGF-β-induced migration and invasion by modulating epithelial and mesenchymal markers .
  • Enhanced Radiosensitivity: In combination with radiation therapy, HS-173 significantly increases the sensitivity of pancreatic cancer cells to radiation-induced apoptosis, suggesting its potential as an adjunct treatment in radiotherapy .

The synthesis of HS-173 involves multi-step organic reactions to create the imidazopyridine structure. While specific proprietary methods may be employed by manufacturers, general approaches typically include:

  • Formation of Imidazopyridine Core: This involves cyclization reactions starting from appropriate precursors containing both imidazole and pyridine moieties.
  • Functionalization: Subsequent steps may include adding functional groups that enhance selectivity for PI3Kα or improve pharmacokinetic properties.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .

HS-173 has potential applications in:

  • Cancer Therapy: Due to its ability to inhibit critical signaling pathways involved in tumor growth and metastasis, HS-173 is being explored as a therapeutic agent for various cancers, especially pancreatic cancer.
  • Combination Therapies: Its role as a radiosensitizer makes it a candidate for combination therapies with radiation treatment to improve efficacy against tumors resistant to conventional therapies .

Interaction studies have demonstrated that HS-173 can enhance the effectiveness of existing treatments:

  • Synergistic Effects with Radiation: When used alongside radiation therapy, HS-173 significantly increases apoptotic responses in pancreatic cancer cells compared to radiation alone .
  • Targeting Multiple Pathways: By inhibiting both the PI3K/Akt pathway and key DNA repair mechanisms, HS-173 shows promise in overcoming resistance mechanisms commonly observed in aggressive cancers .

Several compounds share structural or functional similarities with HS-173. Here are some notable examples:

Compound NameTypeMechanism of ActionUnique Features
LY294002PI3K InhibitorSelective inhibition of PI3KEarly-stage inhibitor with broad effects
GDC-0941PI3K InhibitorInhibits PI3K signalingAdvanced clinical trials for various cancers
AZD8186PI3K InhibitorDual inhibition of PI3Kα and PI3KδTargeting multiple isoforms
PIK75PI3K InhibitorSelective for PI3KαFocused on metabolic disorders

While these compounds also inhibit the PI3K pathway, HS-173's unique imidazopyridine structure and specific action on G2/M phase arrest set it apart as a promising candidate for targeted cancer therapies. Its ability to enhance radiosensitivity further distinguishes it from other inhibitors that may not exhibit this dual functionality .

Chemical Structure and Properties

HS-173 features a complex heterocyclic framework with three distinct pharmacophoric regions:

  • Ethyl ester moiety: Positioned at the 3-carboxylic acid group of the imidazo[1,2-a]pyridine core.
  • Phenylsulfonyl amino group: Attached to the 5-position of a pyridin-3-yl ring.
  • Imidazo[1,2-a]pyridine core: A fused bicyclic system critical for target binding.

The molecular structure includes:

  • Functional groups: Ester, sulfonyl amide, and aromatic nitrogen atoms.
  • Key substituents: A phenyl ring in the sulfonyl group and an ethyl ester for solubility modulation.
Structural FeatureDescription
Core scaffoldImidazo[1,2-a]pyridine fused with a pyridin-3-yl group
Side chainsEthyl ester (C-O-C) and phenylsulfonyl amide (S(=O)₂-NH)
Aromatic systemsPyridine, phenyl, and imidazole rings

Critical connections:

  • The imidazo[1,2-a]pyridine core enables π-π interactions with hydrophobic pockets in PI3Kα.
  • The sulfonyl amide group enhances hydrogen-bonding capacity with kinase active sites.

Molecular Formula and Physical Properties

HS-173 exhibits balanced physicochemical properties suitable for biological activity:

PropertyValueReference
Molecular formulaC₂₁H₁₈N₄O₄S
Molecular weight422.46 g/mol
LogP (XLogP3-AA)3.4
Solubility in DMSO50 mg/mL (118.35 mM)
Purity≥96% (HPLC)
StabilityStable at -20°C

Key observations:

  • Lipophilicity: Moderate LogP (3.4) facilitates membrane permeability.
  • Solubility: High solubility in DMSO (84 mg/mL) enables in vitro studies.

Synthesis and Structural Analogues

HS-173 is synthesized through multi-step protocols involving heterocyclic chemistry. Notable methods include:

Synthetic Routes

  • Imidazo[1,2-a]pyridine formation:

    • Reaction of 2-aminopyridines with α-bromo/chloroketones under mild conditions (60°C, no catalyst).
    • Alternative approaches using nitroolefins and FeCl₃ catalysis for 3-unsubstituted derivatives.
  • Sulfonyl amide introduction:

    • Coupling of phenylsulfonyl chloride with aminopyridine intermediates.

Structural Analogues

Derivatives have been developed to optimize PI3Kα inhibition:

CompoundModificationPI3Kα IC₅₀Key Impact
HS-173Ethyl ester + phenylsulfonyl amide0.8 nMReference standard
1iQuinazolin-4(3H)-one replacement0.2 nMEnhanced metabolic stability
OmipalisibMorpholinopiperidine linker11 nMClinical-stage PI3K/mTOR inhibitor

Synthetic innovations:

  • Microwave-assisted coupling: Accelerates synthesis of 3-aminoimidazopyridines.
  • Boronate ester intermediates: Enable Suzuki-Miyaura cross-coupling for diversification.

Structure-Activity Relationship (SAR)

Systematic modifications of HS-173 reveal critical determinants of PI3Kα inhibition:

Core Scaffold Variations

ModificationEffect on ActivityRationale
Imidazo[1,2-a]pyridine → pyrimidineReduced potency (IC₅₀ >100 nM)Loss of π-π stacking with ATP-binding pocket
Ethyl ester → methyl esterSlight decrease in solubilityAltered lipophilicity-pharmacokinetics balance

Side Chain Optimizations

PositionOptimal SubstituentImpact
Sulfonyl groupPhenyl (vs. alkyl)Enhanced H-bonding with Glu880 (PI3Kα)
Pyridin-3-yl5-Amino substitutionCritical for kinase hinge region binding

Key SAR insights:

  • Sulfonyl amide: Essential for binding to the kinase active site (IC₅₀ >10 μM without it).
  • Ethyl ester: Improves cell membrane permeability compared to carboxylic acid analogs.

Phosphatidylinositol 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Signaling Cascade

The phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin signaling cascade represents one of the most critical intracellular signaling pathways governing cellular functions including growth, proliferation, survival, and metabolism [9] [14]. This pathway is initiated when extracellular signaling molecules bind to receptor tyrosine kinases at the cell membrane, leading to receptor activation and subsequent recruitment of class IA phosphatidylinositol 3-kinases to the plasma membrane [11] [28].

Class I phosphatidylinositol 3-kinases are heterodimeric complexes composed of regulatory and catalytic subunits, with the catalytic subunits designated as p110α, p110β, p110δ, and p110γ [29] [32]. The class IA phosphatidylinositol 3-kinases, comprising p110α, p110β, and p110δ catalytic subunits paired with p85-type regulatory subunits, are activated by receptor tyrosine kinases and convert phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate at the plasma membrane [11] [18].

The generation of phosphatidylinositol-3,4,5-trisphosphate serves as a critical second messenger that recruits pleckstrin homology domain-containing proteins, most notably protein kinase B, to the inner surface of the cell membrane [18] [30]. Upon membrane localization, protein kinase B undergoes dual phosphorylation events: phosphorylation at threonine 308 by phosphoinositide-dependent kinase 1 and phosphorylation at serine 473 by mechanistic target of rapamycin complex 2, resulting in full activation of protein kinase B [18] [30].

Activated protein kinase B functions as a central hub that phosphorylates numerous downstream substrates sharing the consensus sequence RXRXXS/T, including glycogen synthase kinase 3β, forkhead box O transcription factors, BCL2-associated agonist of cell death, and mechanistic target of rapamycin complex 1 [18] [30]. Mechanistic target of rapamycin complex 1 serves as a master growth regulator that integrates diverse nutritional and environmental cues to promote cellular growth through phosphorylation of substrates including ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1 [30] [36].

The pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog, which dephosphorylates phosphatidylinositol-3,4,5-trisphosphate back to phosphatidylinositol-4,5-bisphosphate, thereby antagonizing protein kinase B activation [12] [34]. Additional negative regulators include inositol polyphosphate 4-phosphatase type II and protein tyrosine phosphatase nonreceptor 12 [19].

Role of Phosphatidylinositol 3-Kinase Signaling in Cancer Development

The phosphatidylinositol 3-kinase signaling pathway is frequently dysregulated in human malignancies, with alterations occurring at multiple levels of the signaling cascade [10] [13]. Genetic alterations have been identified in every component of the pathway, making it one of the most commonly altered signaling networks in cancer [34] [35].

Oncogenic mutations in PIK3CA, the gene encoding the p110α catalytic subunit, represent some of the most frequent genetic alterations in solid tumors [13] [35]. These mutations occur in over 30% of various solid tumor types and cluster predominantly in two hotspot regions: the helical domain (E542K and E545K mutations) and the kinase domain (H1047R mutation) [13] [36]. Functional analyses have demonstrated that these mutations confer gain-of-function properties, increasing enzymatic activity and promoting oncogenic transformation both in vitro and in vivo [36] [38].

The tumor suppressor phosphatase and tensin homolog represents another critical node of pathway dysregulation in cancer [37]. Loss of phosphatase and tensin homolog function occurs through various mechanisms including inactivating mutations, homozygous deletions, and hemizygous losses [37]. Studies have shown that even partial reduction in phosphatase and tensin homolog expression through hemizygous loss significantly influences tumorigenesis and is associated with poor patient outcomes [37].

Mutations in regulatory subunit genes, particularly PIK3R1 encoding p85α, have been identified in endometrial carcinoma, glioblastoma, and other tumor types [10]. Activating mutations in protein kinase B genes, though less frequent, have been reported in breast cancers and contribute to pathway hyperactivation [12].

The pathway promotes cancer development through multiple mechanisms including enhanced cell survival, increased proliferation, metabolic reprogramming, and resistance to apoptosis [9] [10]. Hyperactivated phosphatidylinositol 3-kinase signaling enables cancer cells to bypass normal growth control mechanisms and acquire hallmark capabilities of cancer including sustained proliferative signaling and resistance to cell death [9] [14].

Phosphatidylinositol 3-kinase signaling also plays crucial roles in cancer metastasis through two primary mechanisms [9]. First, the pathway promotes metastasis by reducing intercellular adhesion and enhancing cellular motility through regulation of epithelial-mesenchymal transition [9]. Second, it facilitates metastasis by promoting tumor neovascularization, which is essential for metastatic spread [9].

Targeting Phosphatidylinositol 3-Kinase in Cancer Therapy

The frequent dysregulation of phosphatidylinositol 3-kinase signaling in cancer has established this pathway as an attractive target for therapeutic intervention [15] [16]. Multiple classes of inhibitors have been developed targeting different nodes of the pathway, including pan-class I phosphatidylinositol 3-kinase inhibitors, isoform-selective inhibitors, protein kinase B inhibitors, and mechanistic target of rapamycin inhibitors [17] [19].

Early clinical development focused on pan-class I phosphatidylinositol 3-kinase inhibitors, but these agents demonstrated significant dose-limiting toxicities including hyperglycemia, hyperinsulinemia, and gastrointestinal effects that limited their therapeutic utility [15] [16]. The induction of hyperglycemia represents a major challenge, as phosphatidylinositol 3-kinase signaling is essential for insulin-mediated glucose homeostasis in normal tissues [16].

Isoform-selective inhibitors have emerged as a promising approach to improve the therapeutic index of phosphatidylinositol 3-kinase targeting [15] [16]. The first clinically approved phosphatidylinositol 3-kinase inhibitor, idelalisib, selectively targets the p110δ isoform and has demonstrated efficacy in B-cell malignancies [17]. Subsequently, alpelisib, a selective p110α inhibitor, received approval for treatment of phosphatidylinositol 3-kinase catalytic subunit alpha-mutant breast cancer in combination with fulvestrant [16].

The clinical success of isoform-selective inhibitors has validated the concept that targeting specific phosphatidylinositol 3-kinase isoforms can provide therapeutic benefit while reducing off-target toxicities [16]. Different isoforms exhibit distinct tissue distribution patterns, with p110α and p110β being ubiquitously expressed while p110δ and p110γ are primarily restricted to leukocytes [29].

Phosphatidylinositol 3-kinase inhibitors may also enhance cancer therapy through indirect mechanisms beyond direct tumor cell targeting [15]. These include normalization of tumor vasculature to improve drug delivery, modulation of immune responses through effects on regulatory T cells and myeloid-derived suppressor cells, and interference with cancer-associated fibroblasts in the tumor microenvironment [15].

Combination strategies represent an important area of investigation for phosphatidylinositol 3-kinase inhibitors [16] [20]. Rational combinations with other targeted therapies, chemotherapy, radiotherapy, and immunotherapy agents are being explored to maximize therapeutic efficacy while managing toxicity [16] [20].

HS-173 as a Selective Phosphatidylinositol 3-Kinase α Inhibitor

HS-173 is a novel imidazopyridine-carboxylate derived compound that functions as a potent and selective inhibitor of phosphatidylinositol 3-kinase α with an IC50 value of 0.8 nM [2] [39]. The compound exhibits remarkable selectivity for the p110α isoform and has emerged as an important research tool for investigating phosphatidylinositol 3-kinase α-specific signaling in cancer [4] [21].

Table 1: HS-173 Biological Activity and Potency Data

Target/Cell LineIC50/Effective ConcentrationBiological EffectReference
Phosphatidylinositol 3-kinase α (enzyme assay)0.8 nMPhosphatidylinositol 3-kinase enzyme inhibition [2] [39] [40] [41]
T47D breast cancer cells0.6 μMAntiproliferative [39] [40]
SK-BR3 breast cancer cells1.5 μMAntiproliferative [39] [40]
MCF-7 breast cancer cells7.8 μMAntiproliferative [39] [40]
Hep3B hepatoma cellsNot specifiedPhosphatidylinositol 3-kinase pathway suppression [40]
HSC-T6 hepatic stellate cells~5 μM (apoptosis)Growth inhibition, G2/M arrest, apoptosis [3] [7] [42]
LX-2 hepatic stellate cellsNot specifiedGrowth inhibition, G2/M arrest [3] [7] [42]
MDA-MB-231 breast cancer cellsDose-dependentRadiosensitization, G2/M arrest [22]
PANC-1 pancreatic cancer cellsDose-dependentRadiosensitization, apoptosis [33]
Miapaca-2 pancreatic cancer cellsDose-dependentRadiosensitization, apoptosis [33]

The molecular mechanism of HS-173 involves selective binding to the phosphatidylinositol 3-kinase α catalytic domain, resulting in potent inhibition of the conversion of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate [2] [4]. This inhibition leads to decreased protein kinase B phosphorylation and downstream signaling through the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway [4] [5].

HS-173 demonstrates significant antiproliferative effects across multiple cancer cell lines with varying sensitivities [4] [39]. In breast cancer models, the compound exhibits IC50 values ranging from 0.6 μM in T47D cells to 7.8 μM in MCF-7 cells, indicating differential sensitivity that may correlate with phosphatidylinositol 3-kinase pathway dependence [39] [40].

Table 2: HS-173 Mechanisms of Action and Cellular Effects

MechanismMolecular TargetsCellular Effects
Phosphatidylinositol 3-kinase α selective inhibitionPhosphatidylinositol 3-kinase α enzyme (IC50 = 0.8 nM)Reduced phosphatidylinositol-3,4,5-trisphosphate formation, decreased protein kinase B phosphorylation
Cell cycle arrest inductionG2/M checkpoint proteins (cyclin B1, p-cdc2)Accumulation of cells in G2/M phase
Apoptosis pathway activationCaspase-3, Bcl-2, mitochondrial membrane potentialIncreased TUNEL-positive cells, caspase activation
DNA damage response inhibitionATM, DNA-PKcs, γ-H2AXSustained DNA damage, impaired repair
Angiogenesis suppressionHIF-1α, VEGF expressionReduced tube formation, decreased vessel formation
Epithelial-mesenchymal transition inhibitionE-cadherin, Vimentin, phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin, Smad2/3Reduced migration, invasion, metastasis
Necroptosis inductionRIP3/MLKL signaling pathwayHMGB1 release, necroptotic morphology
Radiosensitization enhancementDNA repair pathway inhibitionEnhanced radiation-induced cell death
Anti-fibrotic activityCollagen type I, α-SMA, fibronectinReduced extracellular matrix deposition

One of the most well-characterized effects of HS-173 is its ability to induce G2/M cell cycle arrest [4] [21]. The compound causes accumulation of cells in the G2/M phase through modulation of key cell cycle regulators including cyclin B1 and phosphorylated cdc2 [42]. This cell cycle arrest is accompanied by significant induction of apoptosis, as evidenced by increased TUNEL-positive cells, caspase-3 activation, and loss of mitochondrial membrane potential [3] [42].

HS-173 has demonstrated potent anti-angiogenic properties both in vitro and in vivo [4]. The compound suppresses the expression of hypoxia-inducible factor-1α and vascular endothelial growth factor, key regulators of angiogenesis [4]. In the Matrigel plug assay, HS-173 significantly diminished blood vessel formation in mice, confirming its anti-angiogenic activity [4].

In pancreatic cancer models, HS-173 has shown remarkable ability to suppress epithelial-mesenchymal transition and metastasis [5]. The compound effectively inhibits transforming growth factor-β-induced migration and invasion while reversing mesenchymal cell morphology [5]. These effects are mediated through dual inhibition of phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin and Smad2/3 signaling pathways [5].

Recent studies have identified HS-173 as a novel inducer of receptor-interacting kinase 3-dependent necroptosis in lung cancer cells [23]. The compound enhances receptor-interacting kinase 3 expression and activates the receptor-interacting kinase 3/mixed lineage kinase domain-like signaling pathway, leading to necroptotic cell death characterized by HMGB1 release and distinctive morphological features [23].

HS-173 also functions as an effective radiosensitizer across multiple cancer types [22] [33]. In pancreatic cancer models, the compound significantly enhances radiation sensitivity through inhibition of DNA damage repair pathways [33]. HS-173 potently inhibits ATM and DNA-dependent protein kinase catalytic subunit, two major kinases that respond to radiation-induced DNA double-strand breaks, resulting in sustained DNA damage and enhanced cell death [33].

The anti-fibrotic properties of HS-173 have been extensively characterized in hepatic stellate cell models [3] [7]. The compound suppresses the growth and proliferation of hepatic stellate cells while reducing expression of extracellular matrix components including collagen type I, α-smooth muscle actin, and fibronectin [3] [42]. These effects are mediated through phosphatidylinositol 3-kinase/protein kinase B pathway inhibition and have been confirmed in mouse models of liver fibrosis [3].

Despite its promising preclinical activity, HS-173 has been identified as a substrate for ATP-binding cassette transporters ABCB1 and ABCG2, which mediate multidrug resistance in cancer cells [21]. Overexpression of these transporters significantly reduces HS-173 efficacy through decreased intracellular accumulation, representing a potential mechanism of resistance that may limit clinical utility [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

422.10487624 g/mol

Monoisotopic Mass

422.10487624 g/mol

Heavy Atom Count

30

Appearance

white to off-white solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

UNII

2758X982JL

Wikipedia

HS-173

Dates

Modify: 2023-08-15
1: Son MK, Ryu YL, Jung KH, Lee H, Lee HS, Yan HH, Park HJ, Ryu JK, Suh JK, Hong S, Hong SS. HS-173, a novel PI3K inhibitor, attenuates the activation of hepatic stellate cells in liver fibrosis. Sci Rep. 2013 Dec 11;3:3470. doi: 10.1038/srep03470. PubMed PMID: 24326778; PubMed Central PMCID: PMC3858860.
2: Lee H, Kim SJ, Jung KH, Son MK, Yan HH, Hong S, Hong SS. A novel imidazopyridine PI3K inhibitor with anticancer activity in non-small cell lung cancer cells. Oncol Rep. 2013 Aug;30(2):863-9. doi: 10.3892/or.2013.2499. Epub 2013 May 27. PubMed PMID: 23708425.
3: Jung KH, Ryu YL, Lee HS, Lee H, Son MK, Yan HH, Hong SW, Ryu JK, Hong S, Suh JK, Hong SS. A novel PI3K inhibitor alleviates fibrotic responses in fibroblasts derived from Peyronie's plaques. Int J Oncol. 2013 Jun;42(6):2001-8. doi: 10.3892/ijo.2013.1905. Epub 2013 Apr 16. PubMed PMID: 23588860.
4: Yun SM, Jung KH, Lee H, Son MK, Seo JH, Yan HH, Park BH, Hong S, Hong SS. Synergistic anticancer activity of HS-173, a novel PI3K inhibitor in combination with Sorafenib against pancreatic cancer cells. Cancer Lett. 2013 May 1;331(2):250-61. doi: 10.1016/j.canlet.2013.01.007. Epub 2013 Jan 20. PubMed PMID: 23340175.
5: Lee H, Jung KH, Jeong Y, Hong S, Hong SS. HS-173, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis. Cancer Lett. 2013 Jan 1;328(1):152-9. doi: 10.1016/j.canlet.2012.08.020. Epub 2012 Aug 26. PubMed PMID: 22929971.

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